1-(2,5-Dibutoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(2,5-dibutoxyphenyl)ethanone |
InChI |
InChI=1S/C16H24O3/c1-4-6-10-18-14-8-9-16(19-11-7-5-2)15(12-14)13(3)17/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
KMOLKMSGDUDNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2,5 Dibutoxyphenyl Ethanone
Classical Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation of 1,4-dibutoxybenzene (B152509) is the most common and direct method for the synthesis of 1-(2,5-Dibutoxyphenyl)ethanone. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH3) onto the electron-rich aromatic ring of 1,4-dibutoxybenzene. The reaction is typically carried out using an acylating agent in the presence of a Lewis acid catalyst.
Optimization of Acylating Agents and Lewis Acid Catalysts
The choice of acylating agent and Lewis acid catalyst is crucial for the efficiency and selectivity of the Friedel-Crafts acylation. Acetyl chloride (CH3COCl) and acetic anhydride (B1165640) ((CH3CO)2O) are the most commonly employed acylating agents for this transformation.
Lewis acids play a pivotal role in activating the acylating agent to generate a highly electrophilic acylium ion (CH3CO+), which then attacks the aromatic ring. A variety of Lewis acids can be utilized, with their reactivity and suitability depending on the specific reaction conditions. Common Lewis acids include aluminum chloride (AlCl3), ferric chloride (FeCl3), zinc chloride (ZnCl2), and boron trifluoride etherate (BF3·OEt2). mnstate.edu
The optimization of the catalyst is essential. For instance, in the acylation of similar aromatic ethers, the amount and type of Lewis acid have been shown to significantly impact the reaction yield.
Table 1: Effect of Various Lewis Acid Catalysts on the Acylation of Anisole (a model substrate)
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | FeCl3·6H2O (10) | 60 | 2 | 97 |
| 2 | FeCl3·6H2O (5) | 60 | 2 | 87 |
| 3 | FeCl3·6H2O (2) | 60 | 2 | 65 |
| 4 | FeCl3·6H2O (10) | 40 | 2 | 82 |
| 5 | FeCl3·6H2O (5) | 40 | 2 | 68 |
| 6 | FeCl3·6H2O (2) | 40 | 2 | 51 |
Data adapted from a study on the acylation of anisole, a related aromatic ether, illustrating the impact of catalyst loading and temperature. beilstein-journals.org
For the synthesis of this compound, a stoichiometric amount of a strong Lewis acid like AlCl3 is often required to achieve high conversion, as the catalyst can form complexes with both the starting material and the ketone product.
Solvent Effects and Reaction Condition Modulations
The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation. Solvents can affect the solubility of reactants and intermediates, the activity of the catalyst, and the regioselectivity of the reaction.
Commonly used solvents in Friedel-Crafts acylation include non-polar solvents like carbon disulfide (CS2) and dichloromethane (CH2Cl2), as well as polar solvents like nitrobenzene. The polarity of the solvent can influence the reaction pathway. For example, in the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product, while polar solvents can lead to the thermodynamic product due to the solubility of the intermediate complexes. rsc.org
Reaction temperature and time are also critical parameters to control. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or heated to ensure completion.
Regioselectivity Control in Aromatic Substitution
The regioselectivity of the Friedel-Crafts acylation of 1,4-dibutoxybenzene is governed by the directing effects of the two butoxy groups. Alkoxy groups are ortho, para-directing and activating substituents. In the case of 1,4-dibutoxybenzene, the two butoxy groups are para to each other. Therefore, the incoming acetyl group will be directed to one of the ortho positions relative to one of the butoxy groups, leading to the formation of this compound as the major product.
The electronic properties of the substituents on the aromatic ring strongly influence the regioselectivity. Electron-donating groups, such as alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack at the ortho and para positions. nih.gov The steric hindrance from the bulky butoxy groups can also play a role in directing the substitution to the less hindered ortho position.
Novel and Sustainable Synthetic Routes
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of aromatic ketones, moving away from the use of stoichiometric and often hazardous Lewis acids.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions offer an alternative to the classical Friedel-Crafts acylation. Palladium-catalyzed reactions, in particular, have been explored for the acylation of aryl halides and other derivatives. For instance, the palladium-catalyzed acetylation of arylbromides has been demonstrated as a viable method for the synthesis of aryl ketones. orgsyn.org
While specific examples for the direct palladium-catalyzed acylation of 1,4-dibutoxybenzene are not extensively reported, the general principles of these reactions suggest their potential applicability. These methods often involve the use of an organometallic reagent or a directed C-H activation strategy.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)
Adherence to the principles of green chemistry is a major focus in modern organic synthesis. This includes the use of less hazardous reagents, alternative energy sources, and the reduction or elimination of solvents.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are a key aspect of green chemistry. The acetylation of aromatic ethers using acetic anhydride in the presence of solid acid catalysts, such as zeolites, has been shown to be a highly efficient and environmentally benign method. rsc.orgrsc.orgsemanticscholar.org These reactions often proceed under modest conditions and can provide high yields of the desired para-acetylated products. A significant advantage of this approach is the ability to recover, regenerate, and reuse the solid acid catalyst.
Table 2: Solvent-Free Acetylation of Various Aromatic Ethers with Acetic Anhydride using Zeolite Hβ
| Substrate | Product | Yield (%) |
|---|---|---|
| Anisole | 4-Methoxyacetophenone | 98 |
| Phenetole | 4-Ethoxyacetophenone | 95 |
| 1,2-Dimethoxybenzene | 3,4-Dimethoxyacetophenone | 92 |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxyacetophenone | 96 |
Data from a study on the solvent-free acetylation of various aromatic ethers, indicating the potential for high yields in the absence of traditional solvents. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. Microwave-assisted Friedel-Crafts acylation reactions have been reported, demonstrating the potential for rapid and efficient synthesis of aromatic ketones. nih.govnih.gov The application of microwave technology in the synthesis of this compound could offer a more energy-efficient and faster alternative to conventional heating methods.
Biocatalytic Transformations for Selective Functionalization
The application of biocatalysis in the synthesis of functionalized phenols and their derivatives represents a growing field of interest, offering mild and selective reaction conditions. While specific biocatalytic routes to this compound are not extensively documented, analogous transformations on similar phenolic substrates suggest potential enzymatic strategies.
Enzymes such as lipases and esterases are well-known for their ability to catalyze acylation reactions. In a biocatalytic approach, a lipase could potentially be employed to catalyze the acylation of 1,4-dibutoxybenzene. This would involve the use of an acyl donor, such as acetyl coenzyme A or a simple ester, in a suitable solvent system. The selectivity of the enzyme could favor acylation at a specific position on the aromatic ring, potentially reducing the formation of isomers.
Furthermore, research into other enzymatic transformations of phenols provides a basis for future development. For instance, silicatein-α, a hydrolytic enzyme, has been shown to catalyze the condensation of phenols with triethylsilanol, demonstrating the enzyme's capacity to mediate reactions at the phenolic hydroxyl group. mdpi.com While not a direct route to the target molecule, this highlights the potential for engineering enzymes for specific C-C bond-forming reactions on substituted phenols.
Another area of biocatalysis that could be explored is the oxidative functionalization of para-substituted phenols. Flavoprotein oxidases have been utilized for the direct oxidative amination of such compounds. researchgate.net The development of engineered enzymes could potentially be directed towards C-C bond formation, providing a novel route for the synthesis of acetophenone (B1666503) derivatives.
The advantages of a biocatalytic approach would include high selectivity, mild reaction conditions (ambient temperature and pressure), and a reduction in the use of hazardous reagents and the generation of chemical waste. However, challenges such as enzyme stability, substrate scope, and the need for cofactor regeneration would need to be addressed for a viable synthetic process.
Multistep Synthesis from Simpler Precursors
The construction of this compound from more basic starting materials is a common and versatile approach. This typically involves the initial preparation of the substituted aromatic ring followed by the introduction of the acetyl group.
A primary route to the 1,4-dibutoxybenzene precursor involves the di-alkylation of hydroquinone. This reaction is a classic Williamson ether synthesis, where the diphenolic hydroquinone is treated with an alkylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in the presence of a base.
The choice of base is crucial to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the nucleophilic substitution.
A significant challenge in the di-alkylation of hydroquinone is the potential for mono-alkylation, leading to a mixture of mono- and di-substituted products. To favor the formation of the desired 1,4-dibutoxybenzene, stoichiometric control of the reagents is important. Using an excess of the alkylating agent and the base can drive the reaction to completion.
| Parameter | Condition | Purpose |
| Starting Material | Hydroquinone | Provides the core benzene (B151609) diol structure. |
| Alkylating Agent | 1-Bromobutane | Introduces the butyl chains. |
| Base | Potassium Carbonate | Deprotonates the phenolic hydroxyl groups. |
| Solvent | Acetone | Provides a suitable reaction medium. |
| Temperature | Reflux | Increases the reaction rate. |
Sequential functionalization offers a strategic advantage in controlling the regioselectivity of substitution on the aromatic ring. In the context of this compound synthesis, this would typically involve the introduction of the butyl ethers first, followed by the acylation step.
The primary method for introducing the acetyl group onto the 1,4-dibutoxybenzene ring is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comchemistrytalk.org This electrophilic aromatic substitution reaction involves treating the activated aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comchemistrytalk.org
The two butoxy groups are strong activating groups and are ortho-, para-directing. Since the para positions are blocked, acylation will occur at one of the ortho positions relative to a butoxy group. The symmetry of the 1,4-dibutoxybenzene molecule means that acylation at any of the four available positions on the ring will result in the same product, this compound.
Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). chemistrytalk.org The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane or carbon disulfide. A challenge with Friedel-Crafts acylation of highly activated rings is the potential for catalyst deactivation. researchgate.net The Lewis acid can complex with the oxygen atoms of the alkoxy groups and the product ketone, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org
A representative reaction scheme is as follows:
Alkylation: Hydroquinone is reacted with 1-bromobutane in the presence of a base to form 1,4-dibutoxybenzene.
Acylation: 1,4-dibutoxybenzene is then reacted with acetyl chloride and a Lewis acid catalyst to yield this compound.
| Step | Reactants | Catalyst/Reagents | Product |
| 1. Di-alkylation | Hydroquinone, 1-Bromobutane | K₂CO₃, Acetone | 1,4-Dibutoxybenzene |
| 2. Acylation | 1,4-Dibutoxybenzene, Acetyl Chloride | AlCl₃, Dichloromethane | This compound |
Process Intensification and Scalability in Laboratory Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the laboratory synthesis of this compound, several strategies for process intensification can be considered, particularly for the Friedel-Crafts acylation step.
Microreactors or continuous flow systems present another avenue for process intensification. In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid catalyst. This technology offers excellent heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. The high surface-area-to-volume ratio in microreactors can lead to significantly faster reaction rates and improved yields. For an exothermic reaction like Friedel-Crafts acylation, the superior heat management of a flow system can prevent overheating and the formation of byproducts.
The scalability of the synthesis from a laboratory setting to a larger scale requires careful consideration of several factors. The di-alkylation of hydroquinone is a relatively straightforward and scalable process. However, the Friedel-Crafts acylation can present challenges. The use of stoichiometric amounts of AlCl₃ generates a large amount of acidic waste during workup, which can be problematic on a larger scale. The transition to a solid acid catalyst or a flow chemistry setup would be highly beneficial for scalability, addressing both safety and environmental concerns.
| Intensification Strategy | Advantages | Challenges for Scalability |
| Solid Acid Catalysts | Ease of separation, reusability, reduced waste. | Catalyst deactivation, lower activity compared to homogeneous catalysts. |
| Continuous Flow Reactors | Enhanced heat and mass transfer, improved safety, precise control. | Potential for channel clogging, requirement for specialized equipment. |
Chemical Reactivity and Transformation Studies of 1 2,5 Dibutoxyphenyl Ethanone
Reactions at the Carbonyl Moiety
The ketone functional group in 1-(2,5-Dibutoxyphenyl)ethanone is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Reduction Chemistry to Alcohol Derivatives
The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(2,5-Dibutoxyphenyl)ethanol, is a fundamental transformation. This can be achieved using various reducing agents. Metal hydrides are commonly employed for this purpose.
Sodium borohydride (NaBH4) is a mild and selective reducing agent that readily converts ketones to alcohols. core.ac.uk The reaction is typically carried out in a protic solvent such as methanol or ethanol. The hydride ion (H-) from the borohydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the alcohol.
For more powerful reductions, lithium aluminum hydride (LiAlH4) can be used. It is a much stronger reducing agent than sodium borohydride and reacts vigorously with protic solvents, thus requiring an aprotic solvent like diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is necessary to protonate the resulting aluminum alkoxide complex and liberate the alcohol product.
While direct literature on the reduction of this compound is not prevalent, the reduction of structurally similar compounds is well-documented. For instance, the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of the corresponding ketone with sodium borohydride in ethanol at low temperatures, affording a high yield of the alcohol product. organic-chemistry.org This suggests that similar conditions would be effective for the reduction of this compound.
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room Temperature | 1-(2,5-Dibutoxyphenyl)ethanol |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 0 °C to Room Temperature, followed by aqueous workup | 1-(2,5-Dibutoxyphenyl)ethanol |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
The presence of α-hydrogens on the acetyl group of this compound makes it susceptible to enolate formation under basic or acidic conditions, enabling its participation in condensation reactions.
Aldol Condensation: In the presence of a base, this compound can undergo self-condensation or, more usefully, a crossed or mixed aldol condensation with a carbonyl partner that lacks α-hydrogens, such as benzaldehyde. organic-chemistry.org The enolate of this compound would act as the nucleophile, attacking the carbonyl carbon of benzaldehyde. The initial β-hydroxy ketone adduct can then undergo dehydration, often promoted by heat or acid, to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative. A study on the mixed aldol condensation of the structurally similar 2,5-dimethoxybenzaldehyde with acetone in the presence of sodium hydroxide demonstrated the formation of the corresponding α,β-unsaturated ketone in good yields. chem-station.com This suggests that this compound would react similarly with aromatic aldehydes.
Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or ammonia (B1221849). wikipedia.org The product is typically an α,β-unsaturated dinitrile or cyanoester. This compound can serve as the carbonyl component in this reaction. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the final condensed product. These reactions are widely used in the synthesis of various heterocyclic and carbocyclic compounds. wikipedia.org
| Reaction | Reactant | Catalyst | Product Type |
|---|---|---|---|
| Aldol Condensation | Benzaldehyde | NaOH or KOH | α,β-Unsaturated Ketone (Chalcone derivative) |
| Knoevenagel Condensation | Malononitrile | Piperidine, Ammonia | α,β-Unsaturated Dinitrile |
Wittig and Horner-Wadsworth-Emmons Olefination
Olefination reactions provide a powerful method for converting the carbonyl group of a ketone into a carbon-carbon double bond.
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared from a phosphonium salt and a strong base, to react with a ketone. masterorganicchemistry.com For this compound, reaction with a simple ylide like methylenetriphenylphosphorane (Ph3P=CH2) would yield the corresponding terminal alkene, 1-(2,5-dibutoxyphenyl)-1-propene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly give E-alkenes. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. organic-chemistry.org These carbanions are generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a base. nih.gov The HWE reaction with this compound and triethyl phosphonoacetate would produce an α,β-unsaturated ester. A significant advantage of the HWE reaction is that it typically shows excellent E-selectivity, and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.org
| Reaction | Reagent | Product Type | Key Features |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene | Stereoselectivity depends on ylide stability. masterorganicchemistry.com |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)2P(O)CHCO2Et) | α,β-Unsaturated Ester | Generally high E-selectivity; easy purification. organic-chemistry.orgwikipedia.org |
Mannich Reactions and Aminomethylation
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov This reaction results in the formation of a β-amino ketone, known as a Mannich base. For this compound, the reaction with formaldehyde and a secondary amine, such as dimethylamine, would yield a 3-(dimethylamino)-1-(2,5-dibutoxyphenyl)propan-1-one. The reaction is typically carried out in the presence of an acid catalyst. pearson.com These Mannich bases are valuable synthetic intermediates.
| Reagents | Product |
|---|---|
| Formaldehyde, Dimethylamine Hydrochloride | 3-(Dimethylamino)-1-(2,5-dibutoxyphenyl)propan-1-one hydrochloride |
| Formaldehyde, Piperidine | 1-(2,5-Dibutoxyphenyl)-3-(piperidin-1-yl)propan-1-one |
Amidation and Esterification via Modified Routes
While direct amidation or esterification of a ketone is not a standard transformation, modified routes starting from the ketone can lead to these functional groups.
Beckmann Rearrangement for Amide Synthesis: The oxime of this compound, formed by reaction with hydroxylamine (B1172632), can undergo a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to yield an N-substituted amide. organic-chemistry.org The rearrangement involves the migration of the group anti to the oxime's hydroxyl group to the nitrogen atom. For an unsymmetrical ketoxime, this can lead to two possible amide products. The migratory aptitude generally follows the order: aryl > alkyl. masterorganicchemistry.com Therefore, the 2,5-dibutoxyphenyl group would be expected to migrate, leading to the formation of N-(2,5-dibutoxyphenyl)acetamide.
Baeyer-Villiger Oxidation for Ester Synthesis: The Baeyer-Villiger oxidation allows for the conversion of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with the general trend being tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.org For this compound, the 2,5-dibutoxyphenyl group has a higher migratory aptitude than the methyl group, so the expected product would be 2,5-dibutoxyphenyl acetate (B1210297).
| Reaction | Intermediate | Reagent | Product |
|---|---|---|---|
| Beckmann Rearrangement | This compound oxime | H2SO4 or PPA | N-(2,5-Dibutoxyphenyl)acetamide |
| Baeyer-Villiger Oxidation | - | m-CPBA | 2,5-Dibutoxyphenyl acetate |
Functionalization of the Butoxy Chains
The butoxy groups in this compound are relatively stable ether linkages. However, they can be functionalized under specific reaction conditions.
Ether Cleavage: Aryl ethers can be cleaved to the corresponding phenols using strong Lewis acids like boron tribromide (BBr3). Treatment of this compound with BBr3 would be expected to cleave both butoxy groups to yield 1-(2,5-dihydroxyphenyl)ethanone. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the butyl group.
Oxidation: The benzylic positions of the butoxy chains are not present in this molecule. However, the methylene groups adjacent to the ether oxygen can be susceptible to oxidation under harsh conditions, although this is generally a less common transformation for simple alkyl ethers. More targeted oxidation would likely require specific reagents or catalysts. For instance, certain enzymatic or biomimetic systems can hydroxylate unactivated C-H bonds. Additionally, radical-based oxidation processes could potentially lead to functionalization, but selectivity can be an issue. The oxidation of tertiary-butyl groups attached to an aromatic ring to form carboxylic acids has been reported using NO2 gas at high temperatures, but this is a specific and vigorous method.
| Transformation | Reagent | Product |
|---|---|---|
| Ether Cleavage | Boron Tribromide (BBr3) | 1-(2,5-Dihydroxyphenyl)ethanone |
Lack of Specific Research Data for this compound Reactivity
The requested article structure focuses on highly specific areas of chemical transformation, including selective de-alkylation, oxidation and halogenation of the butyl chains, as well as electrophilic aromatic substitution and rearrangement reactions. However, searches for these precise reactions involving this compound did not yield any specific studies. The existing literature provides extensive information on related, but distinct, compounds and general reaction mechanisms.
For instance, information is available for the reactivity of:
1-(2,5-dihydroxyphenyl)ethanone : The unalkylated parent compound, which exhibits different electronic and steric properties.
1-(2,5-dimethoxyphenyl)ethanone : The dimethyl ether analog, which may offer some insights but does not account for the reactivity of the longer butyl chains.
General principles of relevant reactions include:
Directed Ortho-Metalation (DoM) : This strategy is a powerful tool for the functionalization of aromatic rings. In principle, the alkoxy groups of this compound could direct metalation to the ortho positions of the phenoxy ring. This is a well-established reaction for anisole and other alkoxy-substituted aromatics. wikipedia.orgbaranlab.orgorganic-chemistry.orguwindsor.caunblog.fr The reaction typically involves the use of a strong organolithium base, which deprotonates the ring at the position closest to the directing group. wikipedia.orgbaranlab.orguwindsor.ca
Electrophilic Aromatic Substitution : This class of reactions, including halogenation and nitration, is fundamental to aromatic chemistry. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.commsu.edulibretexts.org The dibutoxy groups are activating and would be expected to direct incoming electrophiles to the ortho and para positions relative to themselves. However, without specific studies on this compound, predicting the precise regioselectivity and reaction conditions is speculative.
Rearrangement and Fragmentation : The study of molecular rearrangements and fragmentation patterns, often through techniques like mass spectrometry, provides valuable structural information. While general fragmentation patterns for similar aromatic ketones and ethers are known, specific data for this compound is not present in the available literature. researchgate.netarkat-usa.org
Due to the absence of specific research data for this compound in the requested areas of chemical reactivity, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the user's instructions. The generation of such an article would require speculative information that is not supported by the scientific record.
Lack of Specific Research Data on the Mechanistic Investigations of this compound Transformations
A comprehensive search for scientific literature detailing the mechanistic investigations of key transformations involving this compound has revealed a significant gap in the available research. Specifically, no dedicated studies on the kinetic and thermodynamic parameters or transition state analyses for reactions involving this compound could be identified.
The performed search did not yield any peer-reviewed articles, scholarly papers, or patents that specifically address the subsections outlined in the user's request:
Mechanistic Investigations of Key Transformations
Transition State Analysis:There is no available information on the computational or experimental analysis of transition state structures, geometries, or energies for any chemical transformation of this compound.
While the search did identify information on related compounds, such as 1-(2,5-dihydroxyphenyl)ethanone, this information does not fall within the strict scope of the request for this compound. The structural and electronic differences between these compounds, primarily the presence of dibutoxy groups versus hydroxyl groups, would lead to significantly different reactivity and mechanistic pathways. Therefore, extrapolating data from the dihydroxy analogue would not be scientifically accurate or appropriate for the requested article.
Due to the absence of specific research data on the kinetic, thermodynamic, and transition state analyses of this compound in the public domain, it is not possible to generate the requested article with the specified level of scientific detail and accuracy. Further experimental and computational research would be required to elucidate the mechanistic aspects of this compound's reactivity.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 1-(2,5-Dibutoxyphenyl)ethanone in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed for a complete assignment of all proton and carbon signals. Based on its molecular structure and data from analogous compounds such as 1-(2,5-dimethoxyphenyl)ethanone, a set of predicted chemical shifts can be established. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1 | - | ~129.0 | Quaternary carbon, attachment point for acetyl group. |
| C2 | - | ~154.0 | Quaternary carbon, attached to butoxy group. |
| C3 | ~7.30 (d) | ~114.5 | Aromatic proton. |
| C4 | ~7.05 (dd) | ~121.0 | Aromatic proton. |
| C5 | - | ~153.8 | Quaternary carbon, attached to butoxy group. |
| C6 | ~6.90 (d) | ~114.0 | Aromatic proton. |
| C=O | - | ~199.5 | Carbonyl carbon. |
| -COCH₃ | ~2.60 (s) | ~32.0 | Acetyl methyl group. |
| -OCH₂- (x2) | ~3.95 (t) | ~69.0 | Methylene (B1212753) group adjacent to ether oxygen. |
| -OCH₂CH₂- (x2) | ~1.80 (sextet) | ~31.5 | Second methylene group in butoxy chain. |
| -CH₂CH₃ (x2) | ~1.50 (sextet) | ~19.5 | Third methylene group in butoxy chain. |
| -CH₃ (x2) | ~0.98 (t) | ~14.0 | Terminal methyl group of butoxy chain. |
While 1D NMR provides initial data, 2D NMR experiments are indispensable for unambiguous assignments by revealing through-bond correlations between nuclei.
2D-COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. ox.ac.uklibretexts.org For this compound, COSY spectra would display cross-peaks confirming the connectivity within the butyl chains (correlations between the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups). It would also show correlations between adjacent aromatic protons, confirming their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). emerypharma.comnih.gov This technique allows for the definitive assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at ~7.30 ppm would show a cross-peak to the carbon signal at ~114.5 ppm, assigning both to the C3 position.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. emerypharma.comnih.gov This is particularly useful for assigning quaternary (non-protonated) carbons. Key expected correlations for this compound would include:
A cross-peak from the acetyl methyl protons (~2.60 ppm) to the carbonyl carbon (~199.5 ppm) and the C1 aromatic carbon (~129.0 ppm).
Correlations from the O-CH₂ protons (~3.95 ppm) of the butoxy groups to the aromatic carbons they are attached to (C2 and C5 at ~154.0 and ~153.8 ppm, respectively). These correlations firmly establish the placement of the substituent groups on the aromatic ring.
The two butoxy groups in this compound possess rotational freedom around the C(aryl)-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for each butoxy chain.
Dynamic NMR studies, which involve recording spectra at various temperatures, could be used to investigate this conformational flexibility. At sufficiently low temperatures, the rotation around the C(aryl)-O bonds could become restricted. If the energy barrier to rotation is high enough, this could lead to the observation of distinct NMR signals for different rotational isomers (rotamers), or at least significant broadening of the signals corresponding to the butoxy groups and adjacent aromatic protons. Analyzing these spectral changes allows for the calculation of the energetic barriers to rotation.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a material. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs in bulk samples. nih.govresearchgate.net
If this compound exhibits polymorphism, each crystalline form would have a unique arrangement of molecules in the crystal lattice. These differences in molecular packing and conformation lead to distinct local electronic environments for the carbon nuclei. nih.gov Consequently, a ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiment would yield a different spectrum for each polymorph, with characteristic chemical shifts for the carbon atoms. semanticscholar.org This allows for the unambiguous identification of different polymorphic forms and their quantification in mixtures, which is often challenging with other methods. bruker.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups. Expected band assignments are based on established group frequencies and data from similar molecules. rsc.orgnist.govmasterorganicchemistry.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| C=O Stretch (Ketone) | 1685 - 1665 | Very Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Medium |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1270 - 1230 | Strong | Medium |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1050 - 1020 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |
While this compound lacks strong hydrogen bond donors (like -OH or -NH groups), vibrational spectroscopy can still serve as a sensitive probe for weaker intermolecular interactions within the solid state. These interactions can include weak C-H···O type hydrogen bonds between aromatic or aliphatic C-H groups and the lone pairs of the carbonyl or ether oxygen atoms. sciencepubco.com
The presence and strength of these interactions influence the vibrational frequencies of the involved groups. For example, intermolecular interactions involving the carbonyl group would typically cause a slight decrease (red shift) in the C=O stretching frequency compared to its frequency in a non-polar solvent or the gas phase. aip.org By comparing the solid-state IR or Raman spectra with solution-phase spectra, or by analyzing the spectra of different polymorphs, one can gain insight into the nature and relative strength of the intermolecular forces that govern the crystal packing. nii.ac.jp
In-Depth Analysis of this compound Postponed Due to Lack of Available Scientific Data
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental data for the compound this compound. Despite extensive searches for advanced structural and spectroscopic information, no specific research findings on the mass spectrometry, X-ray crystallography, or chiroptical spectroscopy of this particular molecule could be located.
The user's request for a detailed article focusing on the following aspects of this compound cannot be fulfilled at this time due to the absence of published research in these areas:
Chiroptical Spectroscopy (if applicable for chiral derivatives)
While data exists for structurally related compounds, such as 1-(2,5-dihydroxyphenyl)ethanone and 1-(2,5-dimethoxyphenyl)ethanone, extrapolating this information would not meet the required standards of scientific accuracy for an article focused solely on this compound. The specific arrangement and nature of the dibutoxy functional groups would uniquely influence its fragmentation patterns in mass spectrometry and its packing behavior in a crystal lattice. Without direct experimental evidence, any discussion on these properties would be purely speculative.
This lack of data indicates that this compound may be a novel compound or a chemical intermediate that has not yet been subjected to thorough structural elucidation and characterization, or that such research has not been published in publicly accessible domains. Therefore, the generation of a scientifically accurate and detailed article as per the requested outline is not possible.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(2,5-Dibutoxyphenyl)ethanone. These calculations can predict molecular properties and reactivity patterns.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For aromatic ketones, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netmdpi.comespublisher.com
Table 1: Illustrative Frontier Molecular Orbital Energies (based on similar aromatic ketones)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
Note: The values in this table are representative and not specific to this compound, as direct computational studies are not publicly available.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. researchgate.netnih.govnih.gov It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis NBOs (acceptor orbitals). nih.gov The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The aromatic ring, enriched by the electron-donating dibutoxy groups, would also exhibit negative potential, while the hydrogen atoms of the butyl groups and the acetyl methyl group would show positive potential.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are influenced by its three-dimensional structure and the relative stability of its different conformations.
Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. This is often achieved through a combination of molecular mechanics and quantum mechanics methods. nih.gov A systematic search of the conformational space, by rotating the rotatable bonds, would be performed to locate the global energy minimum and other low-energy conformers. The key dihedral angles to consider would be those associated with the butoxy groups and the acetyl group relative to the phenyl ring.
To understand the rotational barriers and the flexibility of the molecule, a torsional potential energy surface (PES) can be mapped. researchgate.net This involves calculating the energy of the molecule as a function of the rotation around specific bonds. For this compound, the PES for the rotation of the acetyl group and the butoxy groups would be of particular interest. The results of such a study would provide insights into the preferred orientations of these substituents and the energy required to transition between different conformations.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2,5-dihydroxyphenyl)-ethanone |
| 1-[4-(2-hydroxy-4-methoxybenzylideneamino)phenyl]ethanone |
Prediction and Interpretation of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
To address this section, it would be necessary to perform Density Functional Theory (DFT) calculations, a common method for predicting NMR spectra. This would involve optimizing the geometry of this compound and then using a functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). The predicted chemical shifts would then be compared to experimental data if available, or to a reference compound like tetramethylsilane (B1202638) (TMS). A data table comparing predicted and experimental shifts would be a key component. However, no published studies containing these specific calculations for this compound were found.
Vibrational Frequency Calculations and Mode Assignments
This subsection would require performing frequency calculations on the optimized geometry of this compound using computational methods such as DFT. The output would provide a list of vibrational frequencies and their corresponding infrared (IR) and Raman intensities. Each frequency would then be assigned to a specific vibrational mode of the molecule, such as C-H stretching, C=O stretching of the ketone, or vibrations of the aromatic ring. A data table listing the calculated frequencies, their intensities, and detailed mode assignments would be essential. As with the NMR predictions, no specific studies detailing these vibrational analyses for this compound are available.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Elucidating a reaction mechanism involving this compound would first require defining a specific reaction, for example, its synthesis or a characteristic reaction of the ketone group. Computational chemists would then model this reaction pathway to locate the transition state structure—the highest energy point along the reaction coordinate. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often employed for this. Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed to confirm that the found transition state correctly connects the reactants and products. This analysis maps the reaction pathway from the transition state down to the energy minima of the reactants and products.
Activation Energy Calculations
The activation energy (Ea) of a proposed reaction is a critical piece of information derived from computational modeling. It is calculated as the difference in energy between the transition state and the reactants. This value provides insight into the kinetics of the reaction, with a higher activation energy indicating a slower reaction rate. The accuracy of these calculations is highly dependent on the level of theory and basis set used.
Without published research focusing on reactions involving this compound, it is not possible to provide a meaningful discussion or data on its reaction mechanisms, transition states, or activation energies.
Synthetic Utility and Application in General Organic Synthesis
As a Precursor for Diverse Organic Frameworks
The reactivity of 1-(2,5-Dibutoxyphenyl)ethanone is primarily centered around its acetyl group and the dibutoxyphenyl moiety. The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to its role in the synthesis of a range of more complex organic structures.
Synthesis of Heterocyclic Compounds
While direct examples of the use of this compound in the synthesis of heterocyclic compounds are not extensively documented, its structural similarity to other acetophenones suggests its potential as a valuable precursor. Acetophenones are well-established starting materials for the synthesis of a variety of heterocyclic systems, often via the intermediacy of chalcones.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of an acid or base catalyst. Following this general scheme, this compound can react with various aromatic aldehydes to produce a series of novel chalcone (B49325) derivatives. These chalcones can subsequently be cyclized to form a range of five- and six-membered heterocyclic compounds.
For instance, the reaction of these chalcones with hydrazine (B178648) derivatives can yield pyrazoles, a class of five-membered heterocyclic compounds with diverse biological activities. Similarly, reaction with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules, including nucleic acids. The reaction with hydroxylamine (B1172632) can also produce isoxazoles.
The general synthetic pathways are outlined below:
| Starting Material | Reagent | Intermediate | Heterocyclic Product |
| This compound | Aromatic Aldehyde | Chalcone | - |
| Chalcone | Hydrazine | - | Pyrazole |
| Chalcone | Urea/Thiourea | - | Pyrimidine |
| Chalcone | Hydroxylamine | - | Isoxazole |
Building Block for Aromatic Polyketides
Aromatic polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their biosynthesis often involves the sequential condensation of acetate (B1210297) units, and in some cases, other small carboxylic acids serve as starter units. In the realm of synthetic chemistry, acetophenone derivatives can be envisioned as potential starter units for the construction of polyketide-like structures.
The acetyl group of this compound could theoretically be elaborated through successive Claisen condensations with other ester-containing molecules to build up a poly-β-keto chain. Subsequent cyclization and aromatization of this chain could lead to the formation of novel aromatic polyketide frameworks. The dibutoxy substituents on the aromatic ring would offer sites for further functionalization and could influence the cyclization pattern, potentially leading to unique molecular architectures not readily accessible through other synthetic routes.
Precursor for Complex Molecules with Branched Ether Chains
The dibutoxy groups of this compound are generally stable ether linkages. However, under specific and often harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), these ether bonds can be cleaved. This cleavage would result in the formation of the corresponding dihydroxylated acetophenone and butyl halides.
This dealkylation reaction could serve as a strategic step in the synthesis of more complex molecules. The resulting phenolic hydroxyl groups can be re-alkylated with a variety of other alkylating agents to introduce different or more complex branched ether chains. This approach allows for the diversification of the substitution pattern on the aromatic ring, which can be a key strategy in the synthesis of molecules with tailored properties for various applications, including pharmaceuticals and materials science.
Derivatization for Material Science Applications (e.g., Liquid Crystals, Polymers)
The unique combination of a rigid aromatic core and flexible butyl chains in this compound makes it an interesting candidate for the development of new materials with specific physical and chemical properties.
Monomer Synthesis for Polymerization
The structure of this compound contains functionalities that can be modified to create monomers suitable for polymerization. For example, the acetyl group can be reduced to an alcohol, which can then be esterified with polymerizable groups like acrylates or methacrylates. Alternatively, the aromatic ring could be functionalized with a vinyl group, transforming the molecule into a styrenic-type monomer.
The presence of the long butyl chains can impart desirable properties to the resulting polymers, such as increased solubility in organic solvents and a lower glass transition temperature, leading to more flexible materials. The rigid aromatic core, on the other hand, can contribute to thermal stability and specific optical or electronic properties.
Ligand Design in Coordination Chemistry
Acetophenone derivatives are known to form a wide variety of Schiff bases through condensation with primary amines. These Schiff bases are excellent ligands for a vast number of metal ions, forming stable coordination complexes. niscpr.res.in The imine nitrogen and, if present, other donor atoms in the amine precursor can chelate to the metal center.
This compound can be readily converted into a variety of Schiff base ligands by reaction with different amines. The resulting ligands would possess a central aromatic ring with two dibutoxy substituents and an imine functionality. The oxygen atoms of the dibutoxy groups could also potentially coordinate to certain metal ions, leading to polydentate ligands.
Development of Novel Reagents and Catalysts Utilizing the Compound's Structure
The unique structural features of this compound, namely the electron-rich dialkoxybenzene ring and the reactive ketone functionality, present theoretical opportunities for its use as a scaffold in the development of novel reagents and catalysts. The presence of two butoxy groups ortho and para to the acetyl group significantly influences the electron density of the aromatic ring, potentially modulating the reactivity of attached catalytic moieties.
Hypothetical Applications in Catalyst Design:
While no specific examples are documented for this compound, its core structure could theoretically be functionalized to create specialized catalysts. For instance, the introduction of coordinating groups, such as phosphines or amines, onto the aromatic ring could transform the molecule into a ligand for transition metal catalysis. The steric bulk of the butoxy groups could play a crucial role in influencing the stereoselectivity of catalytic reactions.
Table 1: Potential Catalyst Scaffolds Derived from this compound
| Catalyst Type | Potential Functionalization | Theoretical Application |
| Organocatalyst | Introduction of a chiral amine | Asymmetric aldol (B89426) reactions |
| Ligand for Metal Catalysis | Phosphination of the aromatic ring | Cross-coupling reactions |
| Phase-Transfer Catalyst | Quaternization of a substituted amine | Reactions between immiscible phases |
It is important to reiterate that these are theoretical applications and have not been experimentally verified for this compound itself.
Role in Multi-component Reactions for Complexity Generation
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov The ketone functionality and the activated aromatic ring of this compound suggest its potential as a building block in various MCRs, allowing for the rapid generation of molecular complexity.
Potential Participation in Known MCRs:
The acetyl group of this compound can, in principle, participate as the carbonyl component in a variety of well-established MCRs. For example, in a Hantzsch-type reaction , it could react with an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form substituted dihydropyridines. The electron-donating butoxy groups would likely influence the reactivity of the ketone and the stability of any intermediates formed.
In the context of the Biginelli reaction , this compound could potentially serve as the ketone component, reacting with an aldehyde and urea or thiourea to yield dihydropyrimidinones or their thio-analogs. The specific substitution pattern on the phenyl ring would be directly incorporated into the final product, offering a route to a library of compounds with diverse electronic and steric properties.
Table 2: Theoretical MCR Products Utilizing this compound
| MCR Name | Reactants | Potential Product Class |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Substituted Dihydropyridines |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidin(thi)ones |
| Ugi Reaction (as a component after modification) | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic Scaffolds |
The successful application of this compound in these and other MCRs would depend on overcoming potential challenges such as steric hindrance from the butoxy groups and managing the electronic effects on the reactivity of the ketone. As with the development of reagents and catalysts, the role of this specific compound in multi-component reactions remains a subject for future experimental investigation.
Q & A
Q. What are the established synthetic routes for 1-(2,5-Dibutoxyphenyl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation, where a phenyl substrate (e.g., 2,5-dibutoxybenzene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization strategies include:
- Catalyst concentration : Adjusting AlCl₃ stoichiometry to minimize side reactions like over-acylation .
- Solvent selection : Using non-polar solvents (e.g., dichloromethane) to enhance electrophilic substitution efficiency .
- Temperature control : Maintaining low temperatures (0–5°C) to stabilize intermediates and improve yield .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with isocratic elution (acetonitrile/water) for purity assessment .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and butoxy group integration .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₆H₂₄O₃, calc. 264.17 g/mol) .
Q. How does the solubility of this compound influence its application in biological assays?
The compound’s lipophilicity (logP ~3.5, estimated) necessitates solubilization in DMSO or ethanol for in vitro studies. Critical considerations include:
- Concentration limits : Keeping DMSO <0.1% to avoid cellular toxicity .
- Control experiments : Using vehicle-only controls to isolate solvent effects .
Advanced Research Questions
Q. How do electron-donating butoxy groups affect the compound’s reactivity in electrophilic substitution reactions?
The para- and ortho-directing nature of butoxy groups enhances electrophilic attack at specific ring positions. Comparative studies with methoxy or amino analogs show:
Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR or HPLC)?
Contradictions may arise from byproducts (e.g., di-acylated derivatives) or residual solvents. Mitigation includes:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic modifications (e.g., varying alkoxy chain length or introducing halogens) are evaluated via:
- In vitro assays : Testing antimicrobial activity against Gram-positive/negative strains .
- Computational modeling : Docking studies to predict binding affinity with target enzymes (e.g., cytochrome P450) .
Q. What advanced chromatographic methods improve separation of structurally similar byproducts?
- UHPLC-MS/MS : Using sub-2µm particles for high-resolution separation of acylated derivatives .
- Temperature-gradient elution : Reducing retention time variability for polar byproducts .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in reaction yields across studies?
- Statistical analysis : ANOVA to compare yield distributions under varying conditions (e.g., catalyst type, solvent) .
- Replication : Independent validation of synthetic protocols to identify procedural inconsistencies.
Q. What precautions are critical when extrapolating in vitro results to potential therapeutic applications?
- Bioavailability testing : Assess membrane permeability via Caco-2 cell models .
- Metabolic stability : Liver microsome assays to predict hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
